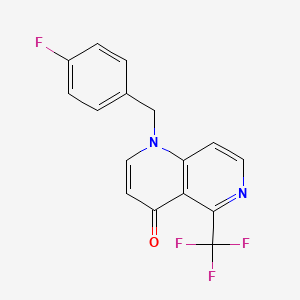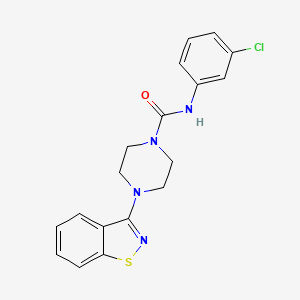
1-(4-fluorobenzyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-FLUOROPHENYL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE is a compound of significant interest in the field of organic chemistry
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization with fluorophenyl and trifluoromethyl groups. Common synthetic routes may include:
Formation of the Naphthyridine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Functionalization: Introduction of the fluorophenyl and trifluoromethyl groups can be achieved through various methods, such as nucleophilic substitution or radical trifluoromethylation.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(4-FLUOROPHENYL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .
Comparison with Similar Compounds
1-[(4-FLUOROPHENYL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C16H10F4N2O |
|---|---|
Molecular Weight |
322.26 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C16H10F4N2O/c17-11-3-1-10(2-4-11)9-22-8-6-13(23)14-12(22)5-7-21-15(14)16(18,19)20/h1-8H,9H2 |
InChI Key |
FMQRROCSIVEZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=O)C3=C2C=CN=C3C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(7-benzylsulfanyl-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate](/img/structure/B11468729.png)

![1-(2-methylpropyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11468741.png)
![3,5-dimethoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B11468755.png)
![2-amino-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468757.png)
![9-Fluoro-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11468759.png)
![5-amino-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11468760.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B11468762.png)
![3-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyridine](/img/structure/B11468770.png)

![4-(4-Methoxyphenyl)-1-methyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11468787.png)
![7-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11468790.png)
![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11468792.png)
![6-(2,4-Difluorophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11468809.png)
